1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-amine
CAS No.:
Cat. No.: VC17744034
Molecular Formula: C6H9F3N4
Molecular Weight: 194.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9F3N4 |
|---|---|
| Molecular Weight | 194.16 g/mol |
| IUPAC Name | 1-propan-2-yl-5-(trifluoromethyl)triazol-4-amine |
| Standard InChI | InChI=1S/C6H9F3N4/c1-3(2)13-4(6(7,8)9)5(10)11-12-13/h3H,10H2,1-2H3 |
| Standard InChI Key | WISGNVFUTNMLPG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C(=C(N=N1)N)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Connectivity
The compound has the molecular formula , with a 1,2,3-triazole core. The isopropyl group () occupies the N1 position, while the trifluoromethyl () and amine () groups are located at C5 and C4, respectively. This arrangement creates a polar yet sterically hindered scaffold, as evidenced by crystallographic data from related triazoles .
Electronic and Steric Effects
The trifluoromethyl group exerts a strong electron-withdrawing effect, polarizing the triazole ring and enhancing electrophilic reactivity at C4. Conversely, the isopropyl group introduces steric bulk, potentially influencing regioselectivity in substitution reactions . The amine group at C4 participates in hydrogen bonding, a critical feature for biological interactions or crystal packing .
Synthesis and Reaction Pathways
Thiourea-Based Cyclization
A validated route to triazol-4-amines involves thiourea intermediates. As demonstrated in , 1,3-disubstituted thioureas undergo mercury(II)-mediated cyclization with acyl hydrazides to form 4-amino-1,2,4-triazoles. For the target compound, the synthesis could proceed as follows:
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Thiourea Formation: Reaction of isopropyl isothiocyanate with a trifluoromethyl-substituted amine.
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Carbodiimide Generation: Treatment with Hg(OAc) to eliminate HS, forming a carbodiimide intermediate.
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Cyclization: Addition of hydrazine or a derivative to yield the triazole core .
Table 1: Example Reaction Conditions for Triazol-4-amine Synthesis
| Parameter | Value/Description | Source |
|---|---|---|
| Thiophile | Hg(OAc) (0.1 equiv) | |
| Solvent | Acetonitrile, 80°C | |
| Reaction Time | 12–24 hours | |
| Yield (Analogous) | 65–85% |
Physicochemical Properties
Crystallography and Molecular Packing
Although no crystal structure exists for this specific compound, data from reveal that fluorinated triazoles often adopt planar configurations with intermolecular hydrogen bonds. For example, the analogous compound in crystallizes in the monoclinic space group , with lattice parameters Å and Å . The amine group likely facilitates similar packing via N–H···N or N–H···O interactions.
Spectroscopic Characteristics
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NMR: NMR would show a singlet near −60 ppm for the CF group. NMR would exhibit a multiplet for the isopropyl group (δ 1.2–1.5 ppm) and a broad singlet for the amine (δ 5.0–6.0 ppm).
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IR: Stretching vibrations at ~3350 cm (N–H), 1650 cm (C=N), and 1120 cm (C–F) .
Applications in Drug Discovery and Materials Science
Pharmaceutical Relevance
Triazoles are prevalent in antiviral and anticancer agents. The CF group enhances metabolic stability and membrane permeability, as seen in patent , which describes trifluoromethyl-triazoles as kinase inhibitors . The amine group offers a handle for derivatization into prodrugs or targeted delivery systems.
Materials Chemistry
The combination of rigidity (triazole core) and fluorophilicity (CF) makes this compound a candidate for liquid crystals or fluorinated polymers. Its amine group could anchor it to surfaces in sensor applications.
| Hazard Category | Precautionary Measure |
|---|---|
| Toxicity (Hg) | Use fume hoods; avoid skin contact |
| Fluorinated Compounds | Monitor for respiratory irritation |
| Amines | Store under inert atmosphere |
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